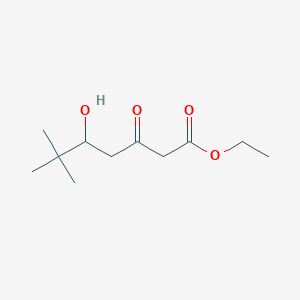
Ethyl 5-hydroxy-6,6-dimethyl-3-oxoheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-hydroxy-6,6-dimethyl-3-oxoheptanoate is an organic compound with the molecular formula C11H20O4 It is a derivative of heptanoic acid and features both hydroxyl and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 5-hydroxy-6,6-dimethyl-3-oxoheptanoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxy-6,6-dimethyl-3-oxoheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or ion-exchange resins can be used to facilitate the esterification reaction. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-hydroxy-6,6-dimethyl-3-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Ammonia (NH3) or primary amines in the presence of a base.
Major Products Formed
Oxidation: 5-oxo-6,6-dimethyl-3-oxoheptanoic acid.
Reduction: Ethyl 5-hydroxy-6,6-dimethyl-3-hydroxyheptanoate.
Substitution: Ethyl 5-amino-6,6-dimethyl-3-oxoheptanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-hydroxy-6,6-dimethyl-3-oxoheptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of ethyl 5-hydroxy-6,6-dimethyl-3-oxoheptanoate involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-hydroxy-6,6-dimethyl-3-oxoheptanoate can be compared to similar compounds such as:
Ethyl 5-hydroxy-3-oxoheptanoate: Lacks the additional methyl groups, resulting in different steric and electronic properties.
Ethyl 6,6-dimethyl-3-oxoheptanoate:
Ethyl 5-hydroxy-6-methyl-3-oxoheptanoate: Has only one methyl group, leading to variations in its chemical behavior and biological activity.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct properties and applications.
Eigenschaften
CAS-Nummer |
107400-42-0 |
|---|---|
Molekularformel |
C11H20O4 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
ethyl 5-hydroxy-6,6-dimethyl-3-oxoheptanoate |
InChI |
InChI=1S/C11H20O4/c1-5-15-10(14)7-8(12)6-9(13)11(2,3)4/h9,13H,5-7H2,1-4H3 |
InChI-Schlüssel |
GYTWILJEWWOTAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)CC(C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)
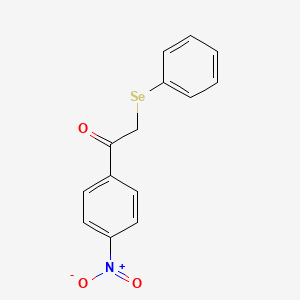
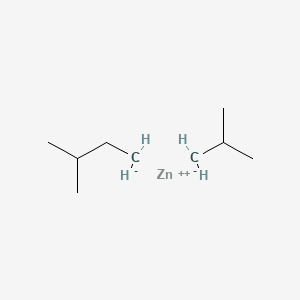
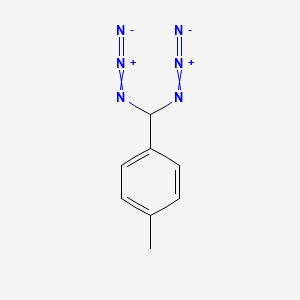
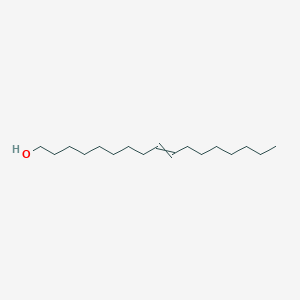
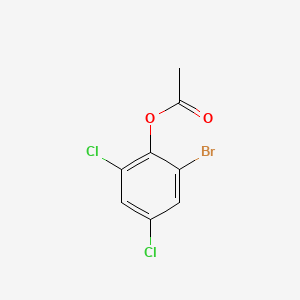
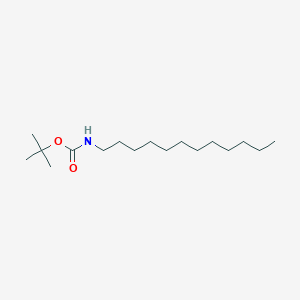
![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)
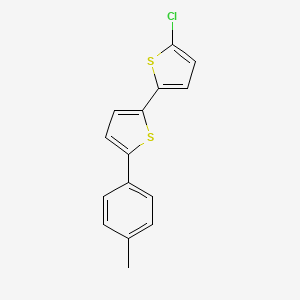
![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)
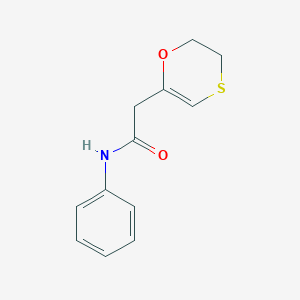
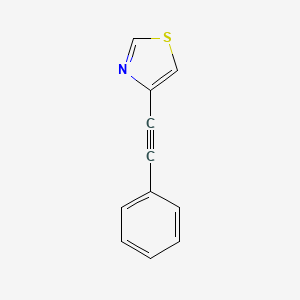
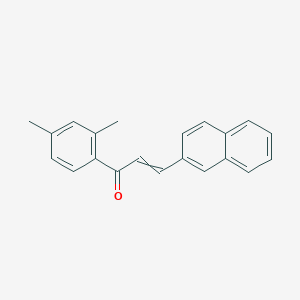
![2-([1,1'-Biphenyl]-4-yl)propane-2-peroxol](/img/structure/B14329482.png)
